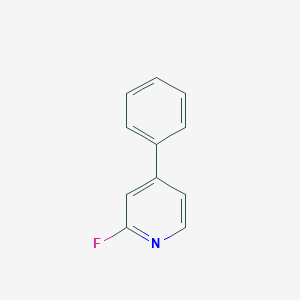

2-Fluoro-4-phenylpyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Fluoro-4-phenylpyridine and related structures involves novel pathways that leverage the properties of fluorinated intermediates. A notable method involves the use of 2-fluoroallylic alcohols, which are transformed through a series of rearrangements and cyclopropanation reactions, culminating in the formation of the target compound. This pathway demonstrates the complexity and ingenuity required to synthesize such fluorinated pyridines (Wittmann et al., 2006).

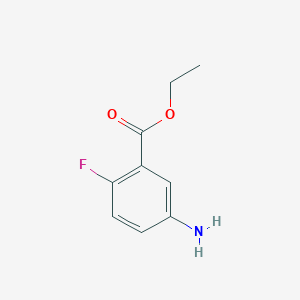

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-phenylpyridine and its derivatives is crucial in determining their reactivity and properties. For instance, the introduction of fluorine atoms into the phenylpyridine ligands of iridium complexes has been shown to significantly alter their photophysical properties, demonstrating the impact of molecular structure on the functionality of such compounds (Xu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-Fluoro-4-phenylpyridine derivatives are varied and complex. The presence of fluorine allows for unique interactions and reactivities, such as the C-H fluorosilylation of phenylpyridines, which yields fluorosilylated products with enhanced fluorescence properties compared to non-fluorinated counterparts (Xiao et al., 2014).

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Synthesis of Fluorinated Pyridines

- Application Summary : Fluorinated pyridines, including 2-Fluoro-4-phenylpyridine, are used in the synthesis of various compounds. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Methods of Application : The specific methods of synthesis vary depending on the type of fluoropyridine being produced. Some methods include the Umemoto reaction and the Balts-Schiemann reaction .

- Results or Outcomes : The synthesis of these compounds results in fluoropyridines with interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

-

Scientific Field: Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines, a category that includes 2-Fluoro-4-phenylpyridine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods of Application : These compounds are synthesized and incorporated into various products. For example, Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

Scientific Field: Synthesis of Fluorine-Containing Heterocycles

- Application Summary : 2-Fluoro-4-phenylpyridine can be used in the synthesis of fluorine-containing heterocycles . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application : The specific methods of synthesis vary depending on the type of fluoropyridine being produced. Some methods include the Umemoto reaction and the Balts-Schiemann reaction .

- Results or Outcomes : The synthesis of these compounds results in fluoropyridines with interesting and unusual physical, chemical, and biological properties .

-

Scientific Field: Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

- Application Summary : 2-Fluoro-4-phenylpyridine can be used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and results in the production of potent inhibitors .

- Results or Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

-

Scientific Field: Fluorination of Pyridines

- Application Summary : 2-Fluoro-4-phenylpyridine can be used in the fluorination of pyridines . This process is important as fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application : The specific methods of fluorination vary depending on the type of pyridine being produced. Some methods include the reaction between 2-phenylpyridine and two equivalents of AgF2 in acetonitrile (MeCN) at room temperature .

- Results or Outcomes : The reaction forms 2-fluoro-6-phenylpyridine in 56% yield as the only fluorinated product detectable by 19F nuclear magnetic resonance (NMR) spectroscopy .

-

Scientific Field: Synthesis of Fluorine-Containing Heterocycles

- Application Summary : 2-Fluoro-4-phenylpyridine can be used in the synthesis of fluorine-containing heterocycles . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application : The specific methods of synthesis vary depending on the type of fluoropyridine being produced. Some methods include the Umemoto reaction and the Balts-Schiemann reaction .

- Results or Outcomes : The synthesis of these compounds results in fluoropyridines with interesting and unusual physical, chemical, and biological properties .

Zukünftige Richtungen

Fluoropyridines, including 2-Fluoro-4-phenylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing, and this trend is expected to continue .

Eigenschaften

IUPAC Name |

2-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558613 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-phenylpyridine | |

CAS RN |

116241-62-4 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)